molecular formula C5H13NaO3SSi B103023 Sodium 2-(trimethylsilyl)ethane-1-sulfonate CAS No. 18143-40-3

Sodium 2-(trimethylsilyl)ethane-1-sulfonate

Cat. No. B103023
CAS RN: 18143-40-3
M. Wt: 204.3 g/mol
InChI Key: ASHUMJJXIKNLAH-UHFFFAOYSA-M
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Description

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a compound that is not directly mentioned in the provided papers, but its related derivatives and synthesis methods are discussed. The compound is related to the field of organosilicon chemistry, where silicon-containing groups are introduced into organic molecules for various synthetic applications. The presence of the trimethylsilyl group adjacent to a sulfur-containing functional group is a common theme in the papers, indicating the importance of this moiety in synthetic chemistry .

Synthesis Analysis

The synthesis of compounds related to sodium 2-(trimethylsilyl)ethane-1-sulfonate involves the introduction of the trimethylsilyl group into organic molecules. For instance, 2-[(trimethylsilyl)methyl]benzyl methanesulfonates are generated and used as precursors for the formation of o-quinodimethanes . Similarly, the synthesis of 2-(trimethylsilyl)ethyl sulfur derivatives is discussed, showcasing the versatility of the trimethylsilyl group in facilitating various transformations . The preparation of sodium sulfonates by electrophilic destannylation with trimethylsilyl chlorosulfonate is another example of the synthetic utility of silicon-based reagents .

Molecular Structure Analysis

While the molecular structure of sodium 2-(trimethylsilyl)ethane-1-sulfonate is not directly analyzed in the papers, the structural aspects of related compounds are explored. The presence of the trimethylsilyl group is known to influence the reactivity and stability of the adjacent functional groups, such as sulfur-containing moieties . The molecular structure of these compounds is crucial for their reactivity and the subsequent transformations they undergo.

Chemical Reactions Analysis

The chemical reactions involving trimethylsilyl groups are diverse. For example, the generation of o-quinodimethanes from 2-[(trimethylsilyl)methyl]benzyl methanesulfonates and their trapping with electron-deficient olefins to afford cycloadducts is one such reaction . The trimethylsilylethyl sulfur group is also involved in the synthesis of thiols, disulfides, thioesters, and amines through selective removal of the trimethylsilylethyl or the trimethylsilyl group . Additionally, the trimethylsilyl group is used to catalyze the acylation of alcohols with acid anhydrides .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the trimethylsilyl group are influenced by the silicon's ability to stabilize adjacent functional groups and increase their reactivity. The trimethylsilyl group is often used as a protective group due to its stability and ease of removal under certain conditions . The reactivity of the trimethylsilyl group with various reagents, such as potassium fluoride, and its role in catalysis, further demonstrate its importance in modifying the physical and chemical properties of organic molecules .

Scientific Research Applications

Energy Storage and Batteries

Room Temperature Sodium-Sulfur Batteries as Emerging Energy Sources : Research has emphasized the development of room temperature sodium-sulfur batteries, highlighting them as a low-cost option for grid-scale energy storage. Efforts are focused on enhancing their electrochemical performance through tailored electrode materials and electrolytes (Kumar, Kuhar, & Kanchan, 2018).

Surfactants and Shampoo Applications

Rheology of Mixed Solutions of Sulfonated Methyl Esters and Betaine : Studies on sulfonated methyl esters (SME) and their interactions with betaine in shampoo applications show significant rheological properties. These findings suggest potential applications in personal care products, leveraging the synergistic effects of these compounds for improved product performance (Yavrukova et al., 2019).

Electrochemistry and Battery Anodes

Sodium Metal Anodes Emerging Solutions to Dendrite Growth

: Sodium-metal anodes in sodium-metal batteries (SMBs), including sodium sulfur and sodium selenium batteries, represent critical components in advancing energy storage technologies. Research focuses on addressing challenges such as dendrite growth and enhancing the feasibility of SMBs through improved electrolytes and interfacial engineering (Lee, Paek, Mitlin, & Lee, 2019).

Pharmacological and Analytical Chemistry

Control and Analysis of Alkyl Esters of Alkyl and Aryl Sulfonic Acids in Novel Active Pharmaceutical Ingredients (APIs) : This research area investigates the control and analysis of potential genotoxic impurities in new APIs, particularly focusing on alkyl esters of alkyl and aryl sulfonic acids. The evolution of analytical methodologies in this domain underscores the importance of sulfonic acids in pharmaceutical research and development (Elder, Teasdale, & Lipczynski, 2008).

Environmental Science

Microbial Degradation of Polyfluoroalkyl Chemicals in the Environment : Research into the environmental biodegradability of polyfluoroalkyl chemicals, including those containing sulfonate groups, highlights the importance of understanding the fate and effects of these persistent pollutants. Biodegradation studies provide insight into potential pathways for mitigating environmental impacts (Liu & Avendaño, 2013).

properties

IUPAC Name

sodium;2-trimethylsilylethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O3SSi.Na/c1-10(2,3)5-4-9(6,7)8;/h4-5H2,1-3H3,(H,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHUMJJXIKNLAH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NaO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635618
Record name Sodium 2-(trimethylsilyl)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(trimethylsilyl)ethane-1-sulfonate

CAS RN

18143-40-3
Record name Sodium 2-(trimethylsilyl)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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